molecular formula C18H22N2O2S B14156158 3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one CAS No. 303051-13-0

3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one

Cat. No.: B14156158
CAS No.: 303051-13-0
M. Wt: 330.4 g/mol
InChI Key: WHMNKUHKXLYOGG-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that includes a quinazolinone core, a prop-2-enylsulfanyl group, and a 2,2-dimethyloxan-4-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The prop-2-enylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The prop-2-enylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

CAS No.

303051-13-0

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-2-prop-2-enylsulfanylquinazolin-4-one

InChI

InChI=1S/C18H22N2O2S/c1-4-11-23-17-19-15-8-6-5-7-14(15)16(21)20(17)13-9-10-22-18(2,3)12-13/h4-8,13H,1,9-12H2,2-3H3

InChI Key

WHMNKUHKXLYOGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C3=CC=CC=C3N=C2SCC=C)C

solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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